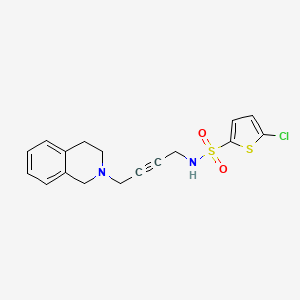
5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that finds its application in various fields such as chemistry, biology, and medicine. Due to its unique molecular structure, it exhibits distinctive reactivity and mechanisms of action, making it a compound of interest for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of Thiophene-2-sulfonamide Derivative: : The synthesis begins with the preparation of thiophene-2-sulfonyl chloride from thiophene, which is then reacted with an amine derivative to form thiophene-2-sulfonamide.
Incorporation of Chloro and Isoquinoline Moieties: : The but-2-yn-1-yl group and 3,4-dihydroisoquinolin-2(1H)-yl groups are introduced through a series of substitution reactions involving respective precursors and catalysts such as palladium.
Industrial Production Methods
Industrial production methods would typically involve multi-step reactions carried out in large-scale reactors under controlled temperature and pressure conditions. The processes are designed to ensure high yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can break down the sulfonamide linkage, yielding simpler amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule, particularly at the chlorine and sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding amines.
Substitution: : Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has wide-ranging applications:
Chemistry: : As a building block in organic synthesis, it is used to create more complex molecules.
Biology: : Inhibitory effects on certain enzymes and receptors.
Medicine: : Potential therapeutic applications such as anticancer, antiviral, and antibacterial agents.
Industry: : Used in the development of materials with unique properties, such as organic semiconductors.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiophene sulfonamide moiety is known to form strong interactions with active sites in proteins, potentially inhibiting their function.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: : It may also modulate receptor activity, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiophene sulfonamides:
Unique Structural Features: : The presence of the chloro and isoquinoline groups enhances its reactivity and specificity.
Increased Potency: : The unique combination of functional groups may result in higher biological activity.
List of Similar Compounds
Thiophene-2-sulfonamide
3,4-dihydroisoquinolin-2(1H)-sulfonamide
Chloro-substituted sulfonamides
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJSOCJVHGPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2989532.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)
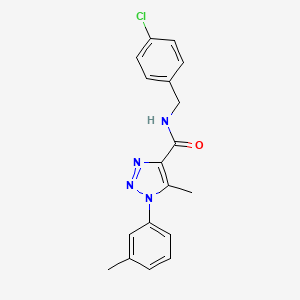
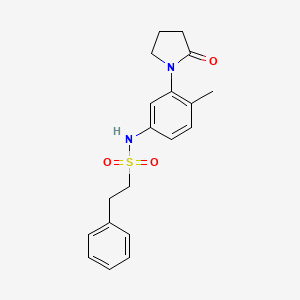
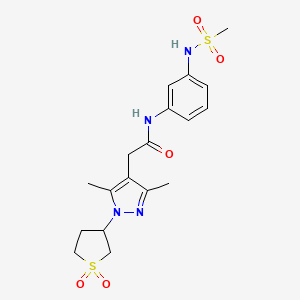
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989540.png)
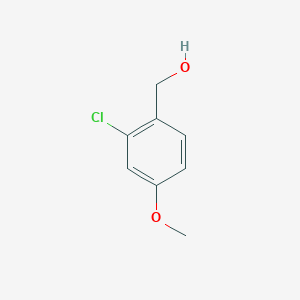
![benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)
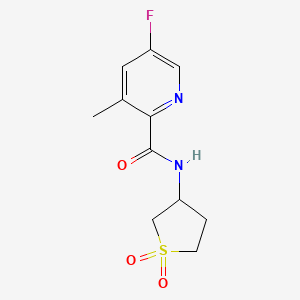
![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)
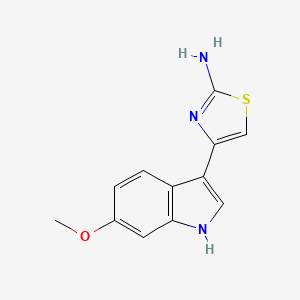

![7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2989553.png)
